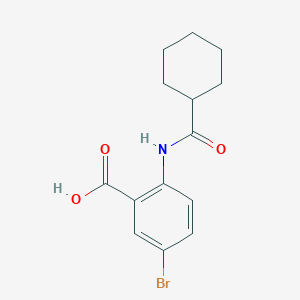

5-Bromo-2-(cyclohexanecarboxamido)benzoic acid

描述

属性

IUPAC Name |

5-bromo-2-(cyclohexanecarbonylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrNO3/c15-10-6-7-12(11(8-10)14(18)19)16-13(17)9-4-2-1-3-5-9/h6-9H,1-5H2,(H,16,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLAFDAGXBATNNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10352507 | |

| Record name | 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312279-64-4 | |

| Record name | 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Strategic Disconnections

The most logical disconnections for the synthesis of this compound involve:

- Formation of the amide bond between the 2-amino group of 5-bromo-2-aminobenzoic acid and cyclohexanecarboxylic acid

- Introduction of the bromine at the 5-position of 2-(cyclohexanecarboxamido)benzoic acid

- Sequential functionalization of a suitable benzoic acid derivative

Preparation Method 1: From 2-Amino-5-bromobenzoic acid

This approach utilizes 2-amino-5-bromobenzoic acid (5-bromoanthranilic acid) as the key starting material, which already contains the required bromine substituent at the 5-position.

Synthesis of Starting Material

2-Amino-5-bromobenzoic acid can be prepared according to methods described in literature, particularly through selective bromination of anthranilic acid (2-aminobenzoic acid):

Procedure for 2-Amino-5-bromobenzoic acid Synthesis:

A solution of bromine (7.2 g, 2 mL, 40 mmol) in 47 mL glacial acetic acid is added dropwise to sodium 2-aminobenzoate (6.4 g, 40 mmol) in 32 mL of glacial acetic acid at 15°C, and the mixture is stirred for 1 hour at the same temperature. The product is filtered off, washed with benzene, and dried in the dark. Purification involves adding the crude mixture (0.5 g) to 10 mL of boiling water followed by the addition of 1.3 mL of concentrated hydrochloric acid and hot filtration under vacuum.

An alternative method involves using 5-bromoindoline-2,3-dione as a starting material:

To a stirred solution of 5-bromoindoline-2,3-dione (20.0 g, 8.8 mmol) in aqueous 3N NaOH (88 mL) at 80°C, hydrogen peroxide (22.2 mL, 2.7 mmol, 35% in water) is added dropwise and the reaction mixture is stirred at 80°C for 1 hour. After cooling to room temperature and then to 0°C, the mixture is quenched by addition of concentrated HCl (100 mL) and adjusted to pH 5. The volatiles are evaporated to dryness under reduced pressure to afford a brown solid, which is purified by methanol treatment to give 2-amino-5-bromobenzoic acid (18 g, 96% yield).

Amidation with Cyclohexanecarbonyl Chloride

The amidation reaction involves the coupling of 2-amino-5-bromobenzoic acid with cyclohexanecarbonyl chloride:

Proposed Procedure:

- Dissolve 2-amino-5-bromobenzoic acid (1 equivalent) in an appropriate solvent (e.g., dichloromethane or THF) with a base such as triethylamine or pyridine (1.2-2 equivalents).

- Cool the solution to 0-5°C.

- Add cyclohexanecarbonyl chloride (1.1 equivalents) dropwise while maintaining the temperature below 10°C.

- Allow the reaction to warm to room temperature and stir for 4-8 hours.

- Monitor the reaction by TLC or HPLC.

- Upon completion, quench the reaction with water and extract with an organic solvent.

- Purify the product through recrystallization using appropriate solvents such as ethanol/water mixtures.

This approach involves multiple steps starting from 2-chlorobenzoic acid, which allows for controlled introduction of the bromine substituent and subsequent functional group transformations.

Bromination of 2-Chlorobenzoic acid

The first step involves selective bromination at the 5-position of 2-chlorobenzoic acid. This can be accomplished using methods similar to those described for preparing 5-bromo-2-chlorobenzoic acid:

Bromination Procedure:

In this procedure, 2-chlorobenzoic acid (4.7g, 0.03 mol), concentrated sulfuric acid (40mL) and sodium sulfide (0.936g, 0.012 mol) are sequentially added into a reaction vessel. The mixture is stirred for 20 minutes at 30°C until the solution is clear, then N-bromosuccinimide (5.334g, 0.03 mol) is added, and the reaction is continued for 10 minutes at 30°C. The solution is slowly poured into 80mL of ice water for crystallization to obtain the crude product. Purification is achieved through recrystallization using methanol/water mixtures.

This method provides 5-bromo-2-chlorobenzoic acid with yields around 85% and purity exceeding 99.5%.

Conversion to Amino Derivative

The 5-bromo-2-chlorobenzoic acid must then be converted to its amino derivative:

Proposed Procedure for Amination:

- React 5-bromo-2-chlorobenzoic acid with sodium azide in a suitable solvent system, potentially employing copper catalysis.

- Reduce the resulting azide to the amine using appropriate reducing agents (e.g., hydrogen with a palladium catalyst or tin(II) chloride).

- Isolate the 2-amino-5-bromobenzoic acid intermediate.

Amidation Reaction

The final step involves amidation with cyclohexanecarbonyl chloride, following procedures similar to those outlined in section 3.2.

Preparation Method 3: Direct Bromination of 2-(Cyclohexanecarboxamido)benzoic acid

This approach involves first preparing 2-(cyclohexanecarboxamido)benzoic acid and then introducing the bromine at the 5-position.

Synthesis of 2-(Cyclohexanecarboxamido)benzoic acid

Proposed Procedure:

- Dissolve anthranilic acid (2-aminobenzoic acid) in a suitable solvent with a base.

- React with cyclohexanecarbonyl chloride to form the amide.

- Isolate the 2-(cyclohexanecarboxamido)benzoic acid intermediate.

Selective Bromination

The selective bromination of 2-(cyclohexanecarboxamido)benzoic acid at the 5-position requires careful control of reaction conditions:

Proposed Bromination Procedure:

- Dissolve 2-(cyclohexanecarboxamido)benzoic acid in an appropriate solvent (e.g., glacial acetic acid).

- Add a brominating agent such as bromine or N-bromosuccinimide carefully controlling the temperature and reaction time.

- Monitor the reaction for selectivity, potentially employing catalysts to direct bromination to the desired position.

- Isolate and purify the product through appropriate techniques such as recrystallization.

Reaction Parameters and Optimization

The success of these synthetic methods depends on careful control of reaction parameters:

Critical Parameters for Bromination Reactions

| Parameter | Optimal Range | Effect on Reaction |

|---|---|---|

| Temperature | 10-50°C | Affects selectivity and reaction rate |

| Catalyst | Sulfur-containing salts | Inhibits formation of undesired isomers |

| Molar Ratios | Benzoic acid:NBS:Catalyst = 1:(0.5-1.5):(0.2-1.0) | Influences conversion and selectivity |

| Reaction Time | 10-120 minutes | Determines completion and minimizes side products |

| Solvent | Concentrated sulfuric acid | Creates appropriate reaction environment |

These parameters are particularly critical for the selective bromination steps, as demonstrated in the synthesis of 5-bromo-2-chlorobenzoic acid.

Amidation Reaction Optimization

For amidation reactions, key considerations include:

- Base selection (triethylamine, pyridine, or inorganic bases)

- Solvent choice (dichloromethane, THF, or mixed systems)

- Temperature control (typically starting at 0-5°C and warming to room temperature)

- Reaction time (4-8 hours typically sufficient)

Purification and Characterization

Purification Techniques

The purification of this compound typically involves recrystallization. Based on information from related compounds, suitable recrystallization solvents include:

- Methanol/water mixtures

- Ethanol/water mixtures

- Acetic acid/water mixtures

- Isopropanol

Recrystallization typically results in high-purity material (≥95%), suitable for most applications.

Analytical Characterization

The characterization of this compound can be performed using standard analytical techniques:

HPLC Analysis: For purity determination, typically conducted with appropriate column systems and mobile phases.

NMR Spectroscopy: For structural confirmation, with expected characteristic signals:

- Aromatic proton signals in the region of δ 7-8.5 ppm

- Cyclohexyl proton signals in the region of δ 1-2.5 ppm

- Amide NH signal typically appearing as a broad singlet around δ 10-11 ppm

- Carboxylic acid proton as a broad singlet around δ 12-13 ppm

Mass Spectrometry: Expected molecular ion peak at m/z 326 with characteristic isotope pattern due to bromine.

IR Spectroscopy: Key bands would include:

- Carboxylic acid O-H stretch (~3200-2800 cm⁻¹)

- Amide N-H stretch (~3300 cm⁻¹)

- C=O stretching bands for both carboxylic acid and amide (~1700-1650 cm⁻¹)

- C-Br stretching (~550-650 cm⁻¹)

化学反应分析

Types of Reactions:

Substitution Reactions: The bromine atom in 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid can undergo nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the carboxyl and amido groups.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products:

Substitution Reactions: Products depend on the nucleophile used.

Oxidation: Products include carboxylic acids or ketones.

Reduction: Products include alcohols or amines.

科学研究应用

Medicinal Chemistry

Antitubercular Activity

Recent studies have indicated that derivatives of bromophenols, including those related to 5-bromo-2-(cyclohexanecarboxamido)benzoic acid, exhibit significant antitubercular properties. A series of meta-amido bromophenol derivatives were synthesized and tested for their inhibitory effects on Mycobacterium tuberculosis, showing promising results against both drug-sensitive and multidrug-resistant strains. These compounds demonstrated moderate cytotoxicity but maintained good metabolic stability, highlighting their potential as new antitubercular agents .

Hypoglycemic Properties

Another notable application of related compounds is in the synthesis of hypoglycemic agents. For instance, 5-bromo-2-chloro-benzoic acid has been studied as a synthetic raw material for hypoglycemic drugs, suggesting that similar derivatives could be explored for their potential in diabetes management . The structural features of this compound may contribute to its efficacy in this area.

Synthesis and Derivative Development

Synthetic Pathways

The synthesis of this compound can involve several chemical reactions, including amide formation and bromination. Understanding the synthetic pathways is crucial for developing analogs with enhanced biological activity or reduced toxicity. Research into the modification of the cyclohexane ring or the introduction of different substituents on the aromatic system can lead to compounds with improved pharmacological profiles.

Biodegradable Implants

Drug Delivery Systems

There is ongoing research into using compounds like this compound in biodegradable drug delivery systems. Such systems are designed to release therapeutic agents over time while minimizing side effects associated with conventional delivery methods. The incorporation of this compound into biodegradable implants could enhance the sustained release of drugs, particularly in orthopedic applications .

Case Studies and Research Findings

| Study | Findings | Applications |

|---|---|---|

| Antitubercular Activity | Meta-amido bromophenols showed potent inhibition against Mycobacterium tuberculosis strains | Potential treatment for tuberculosis |

| Hypoglycemic Agents | Related compounds demonstrated efficacy in lowering blood sugar levels | Development of diabetes medications |

| Biodegradable Implants | Sustained release of therapeutic agents from biodegradable materials | Improved drug delivery methods |

作用机制

The mechanism of action of 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid involves its interaction with specific molecular targets. The bromine atom and the cyclohexanecarboxamido group play crucial roles in its binding affinity and specificity. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biochemical effects.

相似化合物的比较

- 5-Bromo-2-chlorobenzoic acid

- 5-Bromo-2-methylbenzoic acid

- 5-Bromo-2-nitrobenzoic acid

Comparison:

- 5-Bromo-2-chlorobenzoic acid: Similar in structure but has a chlorine atom instead of the cyclohexanecarboxamido group. It is used as an intermediate in the synthesis of pharmaceuticals.

- 5-Bromo-2-methylbenzoic acid: Contains a methyl group instead of the cyclohexanecarboxamido group. It is used in organic synthesis.

- 5-Bromo-2-nitrobenzoic acid: Contains a nitro group instead of the cyclohexanecarboxamido group. It is used in the synthesis of dyes and pigments.

生物活性

5-Bromo-2-(cyclohexanecarboxamido)benzoic acid is an aromatic carboxylic acid derivative characterized by its unique structure, which includes a bromine atom and a cyclohexanecarboxamido group. This compound has garnered interest in various fields of biological and medicinal chemistry due to its potential therapeutic applications.

- Molecular Formula : C₁₄H₁₆BrNO₃

- Molecular Weight : 326.186 g/mol

- CAS Number : 312279-64-4

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes. The bromine atom and the cyclohexanecarboxamido group enhance the compound's binding affinity, allowing it to inhibit various enzymatic activities that are crucial for cellular processes. This inhibition can lead to alterations in biochemical pathways, contributing to its potential therapeutic effects.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of amido bromophenols, including compounds similar to this compound, exhibit significant antimicrobial properties. For instance, these compounds have shown efficacy against Mycobacterium tuberculosis, indicating their potential as new antitubercular agents .

Cytotoxicity and Cancer Research

In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. Preliminary results suggest moderate cytotoxicity and good metabolic stability, making it a candidate for further development in cancer therapy . The compound’s mechanism involves the inhibition of key metabolic enzymes, which may contribute to its anticancer activity.

Inflammation and Pain Pathways

The compound has also been assessed for its role in modulating inflammation and pain pathways. In vitro studies indicate that it may inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

Case Studies

- Antitubercular Activity : A study on a series of amido bromophenol derivatives revealed that certain structural modifications could enhance their efficacy against Mycobacterium tuberculosis. The incorporation of a cyclohexanecarboxamido group was noted to improve the biological activity significantly .

- Cytotoxicity in Cancer Cells : Research involving various cancer cell lines demonstrated that compounds similar to this compound exhibited varying degrees of cytotoxicity. The study highlighted that the compound’s structural features play a crucial role in its effectiveness against cancer cells .

Summary of Biological Activities

常见问题

Basic Research Questions

What are the optimized synthetic routes for 5-bromo-2-(cyclohexanecarboxamido)benzoic acid, and how do reaction conditions influence yield?

Methodological Answer:

- Synthetic Pathway : The compound can be synthesized via a multi-step process:

- Bromination : Introduce bromine to the benzoic acid scaffold using bromine sources (e.g., NBS) under controlled pH to avoid over-substitution .

- Amidation : React 5-bromo-2-aminobenzoic acid with cyclohexanecarbonyl chloride in anhydrous tetrahydrofuran (THF) under nitrogen, using pyridine as a base to neutralize HCl byproducts.

- Yield Optimization :

- Temperature : Maintain 0–5°C during amidation to minimize side reactions.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .

Which spectroscopic techniques are most effective for characterizing structural features of this compound?

Methodological Answer:

- 1H/13C NMR : Assign peaks for the bromine-substituted aromatic ring (δ 7.2–8.1 ppm for protons, δ 120–135 ppm for carbons) and cyclohexane carboxamide (δ 1.2–2.5 ppm for protons, δ 25–45 ppm for carbons).

- IR Spectroscopy : Confirm the presence of amide (N–H stretch ~3300 cm⁻¹, C=O ~1650 cm⁻¹) and carboxylic acid (O–H ~2500–3000 cm⁻¹) groups .

- Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion [M+H]+ and isotopic pattern from bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Advanced Research Questions

How can researchers design experiments to evaluate the antibacterial activity of this compound against biofilm-forming pathogens?

Methodological Answer:

- Biofilm Assay :

- Culture Conditions : Grow Staphylococcus aureus biofilms in 96-well plates using tryptic soy broth (TSB) + 1% glucose.

- Treatment : Test compound concentrations (0.1–100 µM) against mature biofilms. Use DMSO as a negative control and known GroEL/ES inhibitors (e.g., Derrubone) as positive controls .

- Quantification : Stain biofilms with crystal violet (OD₅₇₀ nm) and compare biomass reduction.

- Mechanistic Insight : Perform proteomic analysis to assess disruption of chaperone proteins (e.g., GroEL/ES) via SDS-PAGE and Western blot .

What strategies resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

- Data Cross-Validation :

- Contamination Checks : Perform elemental analysis (C, H, N) to confirm stoichiometry and rule out solvent residues.

How do substituent modifications (e.g., methoxy vs. hydroxy groups) impact the compound’s biological activity?

Methodological Answer:

- SAR Study :

- Derivatization : Synthesize analogs by replacing the cyclohexane carboxamide with methyl, methoxy, or halide substituents .

- Activity Testing : Compare MIC (Minimum Inhibitory Concentration) values against Gram-positive/-negative bacteria.

- Computational Modeling : Dock analogs into target protein active sites (e.g., E. coli FabI) using AutoDock Vina to correlate hydrophobicity/binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。